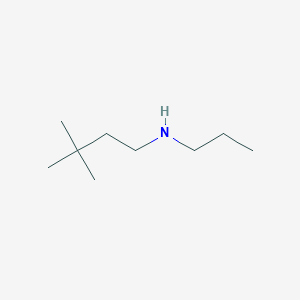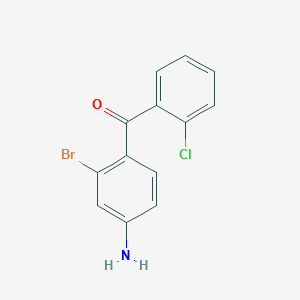![molecular formula C9H6N2S B13869768 2-Thieno[3,2-b]pyridin-5-ylacetonitrile](/img/structure/B13869768.png)
2-Thieno[3,2-b]pyridin-5-ylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thieno[3,2-b]pyridin-5-ylacetonitrile is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thieno[3,2-b]pyridin-5-ylacetonitrile typically involves the fusion of a thiophene ring to a pyridine ring. One common method includes the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide, followed by the addition of chloroacetonitrile and heating in formamide . Another approach involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Thieno[3,2-b]pyridin-5-ylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thienopyridine derivatives.
Applications De Recherche Scientifique
2-Thieno[3,2-b]pyridin-5-ylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Thieno[3,2-b]pyridin-5-ylacetonitrile involves its interaction with various molecular targets and pathways. For instance, it has been reported to inhibit Pim-1 kinase, which is involved in cell proliferation and survival . The compound’s structure allows it to bind to specific sites on the target proteins, thereby modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Thieno[2,3-b]pyridine: Another member of the thienopyridine family with similar biological activities.
Thieno[3,4-b]pyridine: Known for its antimicrobial and antitumor properties.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine: Exhibits neurotropic activity and is used in the treatment of central nervous system diseases.
Uniqueness: 2-Thieno[3,2-b]pyridin-5-ylacetonitrile stands out due to its specific structure, which allows for unique interactions with molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C9H6N2S |
|---|---|
Poids moléculaire |
174.22 g/mol |
Nom IUPAC |
2-thieno[3,2-b]pyridin-5-ylacetonitrile |
InChI |
InChI=1S/C9H6N2S/c10-5-3-7-1-2-9-8(11-7)4-6-12-9/h1-2,4,6H,3H2 |
Clé InChI |
QOASJKRDHFUXJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CS2)N=C1CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Nitroanilino)propyl]pyrrolidin-2-one](/img/structure/B13869693.png)

![5-quinolin-7-yloxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13869701.png)
![4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile](/img/structure/B13869704.png)

![1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine](/img/structure/B13869731.png)
![4-[(Pyridin-4-yl)ethynyl]benzaldehyde](/img/structure/B13869740.png)
![2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde](/img/structure/B13869750.png)


![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate](/img/structure/B13869765.png)



